Quercetin 3',7-Di-O-Benzyl Ether
Description
Quercetin 3',7-Di-O-Benzyl Ether is a synthetic derivative of quercetin, a naturally occurring flavonol with hydroxyl groups at positions 3, 5, 7, 3', and 4' . This compound is synthesized via selective benzylation of the hydroxyl groups at the 3' and 7 positions, resulting in a lipophilic structure with two benzyl ether moieties.
Properties
CAS No. |
1268621-73-3 |
|---|---|
Molecular Formula |
C₂₉H₂₂O₇ |
Molecular Weight |
482.48 |
Synonyms |
3,5-Dihydroxy-2-[4-hydroxy-3-(phenylmethoxy)phenyl]-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin 3’,7-Di-O-Benzyl Ether typically involves the benzylation of quercetin. One common method is the reaction of quercetin with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction conditions often include heating the mixture to facilitate the benzylation process. The product is then purified using column chromatography to isolate the desired benzyl ether derivative .
Industrial Production Methods
While specific industrial production methods for Quercetin 3’,7-Di-O-Benzyl Ether are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Quercetin 3’,7-Di-O-Benzyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Benzyl chloride, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various benzyl ether derivatives .
Scientific Research Applications
Antioxidant Activity
Quercetin derivatives, including 3',7-Di-O-Benzyl Ether, exhibit significant antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress. A study demonstrated that quercetin derivatives with additional benzyl groups showed enhanced radical-scavenging activity compared to their parent compound .
Anti-Inflammatory Effects
Quercetin 3',7-Di-O-Benzyl Ether has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A systematic review highlighted its potential in reducing inflammation in various models, suggesting a mechanism involving the modulation of nuclear factor kappa B (NF-κB) signaling pathways .
Anticancer Properties
The anticancer potential of this compound is notable. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and prostate cancers. For instance, one study reported that quercetin derivatives inhibited the proliferation of MCF-7 breast cancer cells through the activation of pro-apoptotic pathways . Another investigation found that quercetin derivatives exhibited superior cytotoxicity against esophageal cancer cells compared to unmodified quercetin .
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against several pathogenic bacteria and fungi. Research has shown that it effectively inhibits the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration values comparable to conventional antibiotics . This property suggests its potential use as a natural antimicrobial agent in clinical settings.
Case Studies
- Antioxidant Study : A comparative analysis of various quercetin derivatives revealed that this compound had a significantly higher antioxidant capacity than both quercetin and other methylated derivatives, indicating its potential for development as a nutraceutical .
- Cancer Treatment : In a preclinical trial involving human prostate cancer cells, this compound was found to enhance apoptosis rates significantly compared to untreated controls, supporting its application in cancer therapy .
- Anti-inflammatory Effects : A study examining the effects of this compound on inflammatory markers in animal models showed a marked reduction in cytokine levels following treatment, reinforcing its therapeutic potential for inflammatory diseases .
Data Tables
| Property | Quercetin | This compound | Remarks |
|---|---|---|---|
| Antioxidant Activity | Moderate | High | Enhanced radical-scavenging ability |
| Anti-inflammatory | Moderate | High | Significant inhibition of pro-inflammatory markers |
| Cytotoxicity | Low | High | Induces apoptosis in various cancer cell lines |
| Antimicrobial Activity | Moderate | High | Effective against multiple pathogens |
Mechanism of Action
Quercetin 3’,7-Di-O-Benzyl Ether exerts its effects through several molecular targets and pathways. It is known to inhibit quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines . This inhibition can lead to oxidative stress in certain cells, contributing to its anticancer properties. Additionally, it modulates various signaling pathways, including the apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways, which play crucial roles in cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
Structural Variations
Key structural analogs of quercetin include derivatives with alkyl or aryl ether substitutions at different positions (Table 1).
Table 1: Structural Comparison of Quercetin Derivatives
*Estimated based on benzyl group contributions.
Key Observations :
- Substituent Bulk : Benzyl groups significantly increase molecular weight and lipophilicity (LogP) compared to methyl or ethyl groups.
Physicochemical Properties
- Solubility : Benzyl ethers exhibit poor water solubility due to high LogP (~6.2), necessitating solvents like DMSO or PEG400 for formulations . Methyl and ethyl ethers are more soluble in polar solvents.
- Melting Points : Trimethyl and tetramethyl ethers melt at 154–160°C , while benzyl ethers likely have higher melting points (data pending).
- Spectroscopic Data : NMR and FT-IR confirm substitution patterns, with benzyl protons appearing at δ 7.2–7.4 ppm in ¹H-NMR .
Table 2: Comparative Bioactivities
Key Findings :
- Antioxidant Activity : Methyl ethers retain higher activity due to residual hydroxyl groups, while benzyl/ethyl ethers show reduced potency .
- Anticancer Effects: Quercetin-3-methyl ether suppresses breast cancer stem cells via Notch1 and PI3K/Akt pathways .
- Formulation Challenges : High lipophilicity of benzyl ethers complicates aqueous delivery but may enhance blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

